molecular formula C14H10BrClNNaO2 B195791 Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate CAS No. 127792-45-4

Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate

Cat. No. B195791
M. Wt: 362.58 g/mol
InChI Key: CQEGIAAJWFDGJP-UHFFFAOYSA-M
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Description

“Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate” is a chemical compound with the molecular formula C14H10BrClNNaO2 . It is also known as Diclofenac Sodium Impurity D .


Molecular Structure Analysis

The molecular weight of this compound is 362.58 g/mol . The InChI string representation of its structure is InChI=1S/C14H11BrClNO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1.

Scientific Research Applications

Phenylating Agent in Organic Synthesis

Sodium tetraphenylborate (NaBPh4) is utilized in the phenylation of alkenes and acid chlorides. It acts as a phenylating agent in the presence of palladium(II) acetate and silver acetate, producing phenylated alkenes with varying yields. This showcases its role in organic synthesis, particularly in introducing phenyl groups into different molecular structures (Cho, Itotani, & Uemura, 1993).

C-H Activation and Regioselectivity Studies

Sodium acetate plays a crucial role in C-H activation of para-substituted phenyl imines. Its presence significantly influences the rate and regioselectivity of these reactions. The study of these reactions contributes to understanding electrophilic C-H activation mechanisms, which are fundamental in organic chemistry (Li, Brennessel, & Jones, 2009).

In Bromination Reactions

Sodium acetate is involved in the bromination of benzylidene 2-pyridylhydrazone. This reaction leads to the formation of benzylidene 2-(N-bromopyridylium)-hydrazone bromide and subsequently to 3-phenyl-s-triazolo[4,3-a] pyridine. Such bromination reactions are critical in synthesizing various organic compounds with potential applications in medicinal chemistry and material science (Gibson, 1963).

Role in Synthesis of Labelled Compounds

In the field of radiopharmaceuticals, sodium acetate is used in the synthesis of labelled compounds, such as in the preparation of 4-tert-butyl-3-(2-chloro-[-2-14C]ethyl)ureido benzene. This application is essential in developing radiolabeled compounds for diagnostic and therapeutic purposes in nuclear medicine (Azim et al., 1997).

Claisen Ester Condensation

Sodium is utilized to promote Claisen ester condensation, a fundamental reaction in organic synthesis. It facilitates the formation of compounds like ethyl γγγ-trifluoroacetoacetate, a key intermediate in synthesizing various organic molecules (Burdon & McLoughlin, 1964).

In Oxidative Lignin Analysis

Sodium chlorite is used in oxidative lignin analysis, an essential technique in plant research. This application is significant in understanding the composition of plant materials, which is crucial for industries like biofuel production and paper manufacturing (Collings, Yokoyama, & Bergen, 1978).

As a Promoter in Organic Chemistry Experiments

Solid sodium chloride or its solutions are often used in organic chemistry experiments to modify reaction conditions, such as in the preparation of cyclohexene and ethyl acetate. Its role in these experiments highlights its versatility as a reagent in laboratory settings (Huang De-n, 2013).

properties

IUPAC Name

sodium;2-[2-(2-bromo-6-chloroanilino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEGIAAJWFDGJP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Br)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClNNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635563
Record name Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate

CAS RN

127792-45-4
Record name Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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